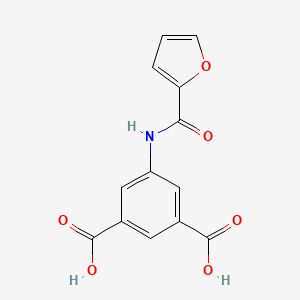
3-(4-ethyl-1-piperazinyl)-N-(2-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research has been conducted on the synthesis of compounds similar to 3-(4-ethyl-1-piperazinyl)-N-(2-methoxyphenyl)propanamide, focusing on various substituents and their effects on chemical affinity and activity. For example, novel derivatives of related compounds were synthesized and evaluated for their ability to bind to specific transporters, highlighting the role of different substituents in the molecular structure (Hsin et al., 2008). Another study involved the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride, showcasing a methodological approach to obtaining derivatives with specific structural features (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-ethyl-1-piperazinyl)-N-(2-methoxyphenyl)propanamide has been analyzed using various techniques, including infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. These techniques confirm the chemical structure and provide insights into the molecular configuration of these compounds (Wang Xiao-shan, 2011).
Chemical Reactions and Properties
Studies on related compounds have explored their chemical reactions and properties, particularly focusing on binding affinities to various receptors and transporters. This research is crucial in understanding the potential therapeutic applications of these compounds. The interaction with dopamine and serotonin transporters, for instance, is a key area of investigation (Hsin et al., 2008).
科学的研究の応用
Synthesis and Chemical Properties
- The compound's synthesis and its reactions with N-Bromosuccinimide showcase its versatility in forming spiro compounds, indicating its potential in creating novel chemical structures for further pharmacological exploration (Shin et al., 1983).
Pharmacological Applications
- 5-HT1A Receptor Antagonist: Research on WAY-100635, a compound structurally related to 3-(4-ethyl-1-piperazinyl)-N-(2-methoxyphenyl)propanamide, highlights its role as a potent and selective antagonist at the 5-HT1A receptor, suggesting implications for neurological disorders treatment (Craven et al., 1994).
- Dopamine Transporter Ligands: The development of long-acting dopamine transporter ligands, including derivatives of related compounds, emphasizes the therapeutic potential in treating cocaine abuse, demonstrating the importance of structural analogs in developing treatments for addiction (Hsin et al., 2002).
Antimicrobial Activities
- The synthesis of new 1,2,4-Triazole Derivatives from similar compounds indicates their antimicrobial potential, offering pathways for the development of new antimicrobial agents (Bektaş et al., 2010).
Neuropharmacology and Imaging
- Imaging Studies: Compounds structurally related to 3-(4-ethyl-1-piperazinyl)-N-(2-methoxyphenyl)propanamide have been used in PET imaging studies, enhancing our understanding of serotonin receptors in the brain, which could aid in the diagnosis and treatment of psychiatric disorders (Plenevaux et al., 2000).
特性
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-14-6-4-5-7-15(14)21-2/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJFUURSRXAMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethylpiperazin-1-yl)-N-(2-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-3,5-dinitrobenzohydrazide](/img/structure/B5550949.png)
![N-ethyl-4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5550950.png)

![8-(2-ethylisonicotinoyl)-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5550978.png)
![N,N-dimethyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5550984.png)
![dimethyl 5-[(phenylacetyl)amino]isophthalate](/img/structure/B5550985.png)
![9-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550991.png)
![1-[(2,5-dimethyl-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B5550992.png)
![N-{2-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5550997.png)
![3-(2-methoxy-1-methylethyl)-2-[4-(1,4-oxazepan-4-yl)-4-oxobutyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B5551000.png)
![2,2-dimethylpropyl 4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5551001.png)
![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5551036.png)
